molecular formula C15H21FN4O2 B2717705 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide CAS No. 2097890-31-6

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2717705
CAS No.: 2097890-31-6
M. Wt: 308.357
InChI Key: RFMZBSBTRJPMME-UHFFFAOYSA-N
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Description

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a fluoropyrimidine moiety with a piperidine ring and an oxolane carboxamide group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-fluoropyrimidine with piperidine derivatives under specific conditions to form the desired piperidinyl-pyrimidine intermediate . This intermediate is then coupled with oxolane-3-carboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation and microbial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets, while the oxolane carboxamide group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-fluoropyrimidine derivatives: These compounds share the fluoropyrimidine moiety and exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological properties.

    Oxolane carboxamide derivatives: These compounds feature the oxolane carboxamide group and are studied for their potential therapeutic applications.

Uniqueness

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and chemical reactivity. This unique structure allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O2/c16-13-8-18-15(19-9-13)20-4-1-11(2-5-20)7-17-14(21)12-3-6-22-10-12/h8-9,11-12H,1-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMZBSBTRJPMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CCOC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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